molecular formula C9H7NO4 B12277650 Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate

Cat. No.: B12277650
M. Wt: 193.16 g/mol
InChI Key: QFNAYXRBQKSRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzonitrile with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. This intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • 1-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazole-5-sulfonamide

Uniqueness

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 3-oxo-5H-2,1-benzoxazole-5-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-7-6(4-5)9(12)14-10-7/h2-5H,1H3

InChI Key

QFNAYXRBQKSRNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CC2=NOC(=O)C2=C1

Origin of Product

United States

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